molecular formula C3Cl5F B14749578 1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene CAS No. 815-15-6

1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene

Cat. No.: B14749578
CAS No.: 815-15-6
M. Wt: 232.3 g/mol
InChI Key: JFPCQBWUOJIHLS-UHFFFAOYSA-N
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Description

1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene (CAS 815-14-5) is a halogenated organic compound with the molecular formula C3Cl5F and a molecular weight of 232.30 g/mol . This compound serves as a specialized chemical intermediate in synthetic organic chemistry. It has been utilized in research settings for the synthesis of more complex molecules, such as its documented use in the preparation of trimethyl(1,1,3,3,3-pentachloroprop-1-en-2-yloxy)silane . As a pentachloro-fluoropropene, its structure is of interest in the development of fluorinated and chlorinated building blocks for applications in materials science and the development of novel agrochemicals and pharmaceuticals. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses, or for human consumption.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

815-15-6

Molecular Formula

C3Cl5F

Molecular Weight

232.3 g/mol

IUPAC Name

1,1,3,3,3-pentachloro-2-fluoroprop-1-ene

InChI

InChI=1S/C3Cl5F/c4-2(5)1(9)3(6,7)8

InChI Key

JFPCQBWUOJIHLS-UHFFFAOYSA-N

Canonical SMILES

C(=C(Cl)Cl)(C(Cl)(Cl)Cl)F

Origin of Product

United States

Synthetic Strategies for 1,1,3,3,3 Pentachloro 2 Fluoroprop 1 Ene and Analogs

Methodologies for Polyhalogenated Alkene Construction

The assembly of the carbon backbone of polyhalogenated propenes can be achieved through several fundamental reaction types. These methods often involve the controlled addition of halogens or halogenated synthons to unsaturated precursors or the elimination of hydrogen halides from saturated, polyhalogenated alkanes.

Halogenation of Alkenes and Alkanes Leading to Halogenated Propenes

The direct halogenation of simple alkenes and alkanes is a primary method for introducing halogen atoms into an organic framework. However, achieving the specific substitution pattern of 1,1,3,3,3-pentachloro-2-fluoroprop-1-ene through this approach is complex and often lacks selectivity.

The halogenation of alkenes, such as propene, with chlorine or bromine typically proceeds via an electrophilic addition mechanism. rroij.com This reaction is generally stereoselective, resulting in anti-addition of the halogen atoms across the double bond. rroij.com While effective for producing vicinal dihalides, this method is not directly applicable for creating the geminal and terminal trichloromethyl groups found in the target molecule.

The free-radical halogenation of alkanes, on the other hand, involves the substitution of hydrogen atoms with halogens. wikipedia.org This method can lead to a mixture of polyhalogenated products, and controlling the regioselectivity to obtain a specific isomer like 1,1,1,3,3-pentachloropropane (B1622584), a potential precursor to the target molecule, is challenging. wikipedia.org

Halogen-Fluorine Exchange Reactions in Olefinic Systems

A crucial step in the synthesis of this compound is the introduction of the fluorine atom. Halogen-fluorine exchange reactions are a common and effective method for this transformation. These reactions typically involve treating a polychlorinated or polybrominated precursor with a fluorinating agent.

The choice of fluorinating agent and reaction conditions is critical to control the extent of fluorine substitution and to avoid unwanted side reactions. Common fluorinating agents include antimony trifluoride (SbF3), antimony pentafluoride (SbF5), and anhydrous hydrogen fluoride (B91410) (HF). The reactivity of the C-Cl bonds can vary depending on their position in the molecule, allowing for potential selective exchange.

Dehydrohalogenation Routes to Perhalogenated Unsaturated Compounds

Dehydrohalogenation, the elimination of a hydrogen halide from an alkyl halide, is a fundamental reaction for the formation of alkenes. researchgate.net In the context of synthesizing polyhalogenated propenes, this method is particularly useful for creating the carbon-carbon double bond in a highly chlorinated and fluorinated backbone.

A plausible synthetic route to this compound could involve the dehydrochlorination of a saturated precursor such as 1,1,1,2,3,3,3-heptachloro-2-fluoropropane. The removal of HCl from adjacent carbon atoms would generate the desired double bond.

Studies on the dehydrochlorination of 1,1,1,3,3-pentachloropropane using alkali metal halides in an amide solvent have shown the formation of various tetrachloropropene (B83866) isomers. researchgate.net This indicates that the regioselectivity of the elimination is a key factor to consider. The choice of base and reaction conditions can influence which hydrogen and halogen are eliminated, leading to different isomeric products. For instance, the use of a bulky base often favors the formation of the less substituted (Hofmann) alkene, while a smaller, unhindered base typically leads to the more substituted (Zaitsev) alkene.

PrecursorReagentsProduct(s)Notes
1,1,1,3,3-PentachloropropaneAlkali metal halide in amideE/Z-1,3,3,3-Tetrachloropropene, 1,1,3,3-TetrachloropropeneFluoride anions showed the best reactivity for dehydrochlorination. researchgate.net

Synthesis via Halogenated Synthons and Reactive Intermediates

The construction of complex polyhalogenated molecules can also be achieved by reacting smaller, halogenated building blocks, often referred to as synthons. This approach allows for a more controlled and stepwise assembly of the target molecule.

One potential strategy involves the radical addition of a polyhalogenated methane, such as carbon tetrachloride (CCl4), to a halogenated alkene, like vinyl chloride. This reaction, often catalyzed by a metal salt, can be used to synthesize polychlorinated alkanes which can then be further functionalized. For example, 1,1,1,3,3-pentachloropropane has been synthesized by the radical addition of carbon tetrachloride to vinyl chloride in the presence of cuprous chloride. researchgate.netgoogle.com This pentachloropropane could then, in principle, be fluorinated and dehydrochlorinated to yield the target alkene.

ReactantsCatalyst/PromoterProductYieldPurity
Carbon tetrachloride, Vinyl chlorideCuprous chloride, Triethanolamine1,1,1,3,3-Pentachloropropane72%98%

This method provides a modular approach to building the carbon skeleton with the desired halogenation pattern already partially installed.

Development of Advanced Catalytic Systems for Halogenated Propene Synthesis

The efficiency and selectivity of many reactions involved in the synthesis of halogenated propenes can be significantly improved through the use of advanced catalytic systems. Catalysts can play a crucial role in halogenation, dehydrohalogenation, and halogen-exchange reactions.

In the context of fluorination, titanium-based catalysts have been explored as an alternative to traditional antimony-based catalysts for the reaction of hydrogen fluoride with polychlorinated alkanes. google.com These catalysts are reported to have good activity while avoiding the corrosion problems associated with antimony compounds. google.com

For dehydrohalogenation reactions, the choice of catalyst can influence the reaction rate and the isomeric distribution of the resulting alkenes. While often base-promoted, catalytic systems can offer milder reaction conditions and improved selectivity.

The development of catalysts for the selective fluorination of polychlorinated alkenes remains an active area of research. Achieving selective replacement of a single chlorine atom with fluorine in a molecule like hexachloropropene (B155961) would be a direct route to fluorinated analogs, but requires a catalyst that can differentiate between the various C-Cl bonds.

Stereochemical Control in the Synthesis of Halogenated Alkenes

For many applications, the stereochemistry of the double bond in halogenated alkenes is a critical parameter. The synthesis of a specific stereoisomer (E or Z) of a molecule like this compound requires stereoselective synthetic methods.

The stereochemistry of dehydrohalogenation reactions can be influenced by the reaction mechanism. E2 eliminations, for example, typically proceed through an anti-periplanar transition state, which can lead to the formation of a specific stereoisomer depending on the conformation of the starting material.

For the construction of the alkene double bond via other methods, such as cross-coupling reactions, the choice of catalyst and ligands can have a profound impact on the stereochemical outcome. While not directly applied to the target molecule in the reviewed literature, methods for the stereoselective synthesis of other halogenated alkenes, such as through the carbofunctionalization of internal alkynes, have been developed. rsc.orgacs.org These advanced methods highlight the potential for achieving high levels of stereochemical control in the synthesis of complex acyclic alkenes.

Purification and Isolation Techniques for Complex Halogenated Compounds

The purification and isolation of this compound and its analogs from complex reaction mixtures present significant challenges due to the presence of isomers, unreacted starting materials, and byproducts with similar physicochemical properties. Effective separation is crucial to obtain the target compound with the high purity required for subsequent applications and characterization. The primary techniques employed for the purification of such complex halogenated compounds are fractional distillation, preparative gas chromatography (GC), and crystallization. Adsorption chromatography can also be used as a supplementary method.

Fractional Distillation

Fractional distillation is a cornerstone technique for the purification of volatile liquid compounds, including halogenated propenes. unifr.ch This method separates components of a mixture based on differences in their boiling points. mdpi.com For compounds with close boiling points, such as isomers of pentachlorofluoropropene, efficient fractional distillation requires columns with a high number of theoretical plates. unifr.ch

The process involves heating the mixture to its boiling point and allowing the vapor to rise through a fractionating column. The vapor phase becomes progressively enriched in the more volatile component as it ascends the column. mdpi.com Conversely, the liquid phase becomes enriched in the less volatile components. By carefully controlling the temperature and pressure, different fractions can be collected at different points in the column, leading to the separation of the desired compound.

Table 1: Illustrative Parameters for Fractional Distillation of Halogenated Propenes

Parameter Description Typical Range/Value Significance
Column Type Packed or Vigreux columns are common in laboratory settings. Vigreux, Packed (e.g., Raschig rings, metal sponge) Provides a large surface area for repeated vaporization-condensation cycles, increasing separation efficiency (number of theoretical plates).
Column Height The length of the fractionating column. 50 cm - 2 m (laboratory scale) A taller column generally provides more theoretical plates and better separation of components with close boiling points.
Pressure The distillation can be performed at atmospheric or reduced pressure. 10 mmHg - 760 mmHg Vacuum distillation is employed for high-boiling or thermally sensitive compounds to lower the boiling points and prevent decomposition.
Reflux Ratio The ratio of the amount of condensate returned to the column to the amount collected as distillate. 5:1 to 50:1 A higher reflux ratio improves separation but increases the time required for distillation.
Pot Temperature The temperature of the boiling liquid in the distillation flask. Dependent on the boiling point of the mixture components. Must be carefully controlled to ensure a steady rate of distillation without causing decomposition.

| Head Temperature | The temperature at the top of the fractionating column. | Corresponds to the boiling point of the component being distilled. | A stable head temperature indicates that a pure fraction is being collected. |

Preparative Gas Chromatography (GC)

For the separation of small quantities of highly pure compounds or for the isolation of components from very complex mixtures, preparative gas chromatography (pGC) is a powerful technique. researchgate.net In pGC, the sample mixture is vaporized and transported by an inert carrier gas through a column containing a stationary phase. Separation is achieved based on the differential partitioning of the components between the mobile (gas) and stationary phases. core.ac.uk

The choice of stationary phase is critical for the effective separation of halogenated isomers. Nonpolar stationary phases, such as those based on dimethylpolysiloxane, often separate compounds based on their boiling points. vurup.sk For isomers with very similar boiling points, more polar stationary phases that can interact differently with the isomers based on their dipole moments or polarizability may be required. chromforum.org

After separation in the column, the individual components are detected, and fractions can be collected as they elute. The table below outlines key parameters for the preparative GC separation of complex halogenated compounds, based on general principles and data for analogous separations. researchgate.netvurup.sk

Table 2: Illustrative Parameters for Preparative Gas Chromatography of Halogenated Alkenes

Parameter Description Typical Range/Value Significance
Column Type Packed or capillary columns can be used. Packed columns with high loading capacity. Packed columns are generally used for preparative scale to accommodate larger sample sizes.
Stationary Phase The material coated on the inside of the column. Nonpolar (e.g., OV-101, SE-30) or moderately polar phases. The choice of stationary phase determines the selectivity of the separation based on boiling point and polarity differences.
Column Dimensions The length and internal diameter of the column. 1-5 m length, 4-10 mm i.d. (packed columns) Larger diameter columns allow for the injection of larger sample volumes.
Carrier Gas An inert gas that transports the sample through the column. Helium, Nitrogen, Argon The flow rate of the carrier gas affects the efficiency of the separation and the analysis time.
Temperature Program The temperature profile of the GC oven during the separation. Isothermal or temperature-programmed (e.g., 50°C to 250°C at 5-10°C/min) A temperature program is often used to elute a wide range of compounds with different boiling points in a reasonable time.
Injector Temperature The temperature of the port where the sample is introduced. Typically 250-300°C Must be high enough to rapidly vaporize the sample without causing thermal decomposition.
Detector The device that senses the components as they elute. Thermal Conductivity Detector (TCD) or Flame Ionization Detector (FID) TCD is non-destructive and allows for the collection of the separated fractions.

| Fraction Collection | The method used to trap the purified components after detection. | Cold traps (e.g., cooled with liquid nitrogen or dry ice/acetone) | Efficient trapping is necessary to recover the purified compounds in high yield. |

Crystallization

Crystallization is a fundamental technique for the purification of solid compounds or liquids that can be solidified at accessible temperatures. uct.ac.za This method relies on the principle that the solubility of a compound in a solvent is dependent on temperature. mdpi.com An impure solid is dissolved in a suitable hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of crystals. Impurities, which are present in lower concentrations, ideally remain in the solution. uct.ac.za

The choice of solvent is the most critical parameter in crystallization. google.com A good solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For complex halogenated compounds, a variety of organic solvents may be suitable. The polarity of the solvent should be matched to the polarity of the compound to achieve the desired solubility characteristics.

For halogenated alkenes, which can be liquids at room temperature, crystallization may be achieved at low temperatures. The process would involve dissolving the impure liquid in a suitable solvent and then cooling the mixture to a temperature where the desired compound crystallizes out. The table below provides a list of common solvents used for the crystallization of organic compounds, which could be screened for the purification of this compound. google.com

Table 3: Common Solvents for Crystallization of Organic Compounds

Solvent Polarity Boiling Point (°C) Notes
Hexane Nonpolar 69 Good for nonpolar compounds. Often used in combination with more polar solvents.
Toluene Nonpolar 111 Can dissolve a wide range of organic compounds.
Dichloromethane Polar aprotic 40 A versatile solvent, but its high volatility can make controlled crystallization challenging.
Diethyl Ether Polar aprotic 35 Good solvent for many organic compounds, but highly flammable and volatile.
Ethyl Acetate Polar aprotic 77 A moderately polar solvent that is less volatile than ether or dichloromethane.
Acetone Polar aprotic 56 A highly polar solvent that is miscible with water.
Ethanol (B145695) Polar protic 78 A good solvent for polar compounds; often used in combination with water.

| Methanol | Polar protic | 65 | Similar to ethanol but with a lower boiling point. |

Adsorption Chromatography

Adsorption chromatography is another valuable technique for the purification of complex halogenated compounds, particularly for removing polar impurities or for separating isomers with different polarities. nih.gov In this method, the sample is passed through a column packed with a solid adsorbent, such as silica (B1680970) gel or alumina (B75360). Separation occurs based on the differential adsorption of the components onto the stationary phase. mdpi.com

Nonpolar compounds will elute more quickly from the column, while more polar compounds will be retained more strongly. The choice of eluting solvent (mobile phase) is crucial for achieving good separation. A solvent system of gradually increasing polarity is often used to elute compounds with a range of polarities.

For the purification of this compound, adsorption chromatography could be effective in removing more polar byproducts or starting materials. The table below outlines the key components of an adsorption chromatography system for the purification of halogenated organic compounds.

Table 4: Components of Adsorption Chromatography for Purification of Halogenated Compounds

Component Description Common Choices Significance
Stationary Phase The solid adsorbent packed in the column. Silica Gel (SiO₂), Alumina (Al₂O₃) The choice of adsorbent depends on the polarity of the compounds to be separated. Silica gel is slightly acidic, while alumina can be acidic, neutral, or basic.
Mobile Phase (Eluent) The solvent or mixture of solvents that carries the sample through the column. Hexane, Ethyl Acetate, Dichloromethane, and mixtures thereof. The polarity of the eluent is adjusted to achieve the desired separation. A gradual increase in polarity (gradient elution) is often used.
Column The glass or plastic tube that holds the stationary phase. Gravity columns or flash columns. Flash chromatography, which uses pressure to force the solvent through the column, is faster and often provides better resolution than gravity chromatography.

| Detection | The method used to monitor the elution of compounds from the column. | Thin-Layer Chromatography (TLC), UV detector. | TLC is commonly used to analyze the fractions collected from the column to determine which ones contain the pure compound. |

Elucidation of Reaction Mechanisms and Transformations of 1,1,3,3,3 Pentachloro 2 Fluoroprop 1 Ene

Radical-Mediated Transformations of Polyhalogenated Propenes

Polyhalogenated propenes are excellent substrates for radical-mediated reactions. The C=C double bond readily undergoes addition by radical species, and the carbon-halogen bonds can participate in atom transfer processes.

Free-radical additions to unsaturated compounds like 1,1,3,3,3-pentachloro-2-fluoroprop-1-ene typically proceed through a chain mechanism involving three distinct stages. dalalinstitute.commdpi.com

Initiation: The reaction is initiated by the formation of a free radical (R•) from a radical initiator, often through thermal or photochemical decomposition.

Propagation: The initiator radical (R•) adds to the double bond of the polyhalogenated propene. This addition can occur at either of the two olefinic carbons, leading to the formation of a new, more stable carbon-centered radical intermediate. This new radical can then react with another molecule (e.g., a halogen donor) to form the product and regenerate a radical to continue the chain.

Termination: The reaction ceases when radicals combine with each other.

Research on analogous compounds, such as the photochemical reaction of trifluoroiodomethane with 1,1,3,3,3-pentafluoropropene, demonstrates that radical addition occurs readily, yielding 1:1 adducts. rsc.org The regioselectivity of the initial radical attack is determined by the relative stability of the resulting radical intermediate. Attack at the CCl₂ carbon is generally favored as it produces a radical on the C-2 carbon, which is stabilized by the adjacent CCl₃ group.

Table 2: Examples of Radical Addition to Halogenated Propenes
SubstrateRadical SourceProductsRegiochemical Outcome
1,1,3,3,3-Pentafluoropropene rsc.orgCF₃I (photochemical)1,1,1,3,3-Pentafluoro-3-iodo-2-trifluoromethylpropane and 1,1,1,2,2,4,4,4-octafluoro-3-iodobutaneAddition of CF₃• occurs at both olefinic carbons.
1,3,3,3-Tetrafluoropropene rsc.orgCF₃I (photochemical)1,1,1,2,4,4,4-Heptafluoro-3-iodobutane and 1,1,1,3-Tetrafluoro-3-iodo-2-trifluoromethylpropaneMajor product from CF₃• addition to the CH₂ group.
Fluoroethylenes st-andrews.ac.ukCCl₄ (radical source)Trichloromethyl adductsVaries with fluorine substitution pattern.

Halogen Atom Transfer (XAT) is a fundamental process in radical chemistry involving halogenated compounds. rsc.orgyoutube.com In the context of this compound, a radical intermediate formed after an initial addition can abstract a chlorine atom from another molecule or from a radical source, propagating the chain reaction. For instance, the radical adduct formed by the addition of a radical 'R•' to the CCl₂ group would be CCl₃-CF(•)-CCl₂R. This intermediate could then abstract a halogen from a suitable donor to yield the final product, CCl₃-CF(X)-CCl₂R.

Rearrangement processes of the radical intermediates are also possible, although less common than addition or atom transfer. These can include 1,2-migrations of halogen atoms or other groups if a more stable radical can be formed. Such rearrangements are often driven by the release of ring strain or the formation of a thermodynamically favored radical species. mdpi.com The stability of the radical intermediates and the strength of the carbon-halogen bonds are critical factors in determining whether addition, atom transfer, or rearrangement pathways are favored.

Photochemical Activation in Radical Reactions

The carbon-carbon double bond in this compound is susceptible to attack by radicals generated under photochemical conditions. While direct studies on this specific molecule are not prevalent in the reviewed literature, the reactivity of structurally similar polyhalogenated propenes provides significant insight into its expected behavior. Photochemical reactions of related compounds, such as 1,3,3,3-tetrafluoropropene, with radical precursors like trifluoroiodomethane and hydrogen bromide, have been documented. rsc.org These reactions typically proceed via a free-radical chain mechanism initiated by the photolytic cleavage of the radical precursor.

The addition of the radical to the double bond can, in principle, yield two different regioisomers, depending on which of the two doubly bonded carbons is attacked. The regioselectivity of this addition is governed by the relative stability of the resulting radical intermediates. For polyhalogenated propenes, the incoming radical generally adds to the less substituted carbon atom, or to the carbon that results in a more stabilized radical intermediate.

In the case of the photochemical reaction of 1,3,3,3-tetrafluoropropene with trifluoroiodomethane, two 1:1 adducts are formed in high yield. rsc.org This suggests that this compound would likely react in a similar manner. The expected products from the addition of a radical species (X•) to this compound would be the two regioisomeric adducts. The distribution of these products would depend on the nature of the radical X• and the relative stability of the two possible intermediate radicals. The photochemical reaction of 1,3,3,3-tetrafluoropropene with hydrogen bromide also yields two adducts, further supporting the likelihood of this reaction pathway for the title compound. rsc.org

Table 1: Representative Photochemical Radical Additions to an Analogous Polyhalogenated Propene (1,3,3,3-tetrafluoropropene) rsc.org
ReactantRadical SourceMajor Adduct(s)Product RatioYield
1,3,3,3-TetrafluoropropeneTrifluoroiodomethane (CF3I)1,1,1,2,4,4,4-Heptafluoro-3-iodobutane and 1,1,1,3-Tetrafluoro-3-iodo-2-trifluoromethylpropane75 : 25High
1,3,3,3-TetrafluoropropeneHydrogen Bromide (HBr)1-Bromo-1,3,3,3-tetrafluoropropane and 2-Bromo-1,3,3,3-tetrafluoropropaneVaries (42:58 to 62:38)-

Olefin Metathesis and Related Olefinic Transformations

Olefin metathesis is a powerful synthetic tool for the formation of carbon-carbon double bonds. wikipedia.org However, the participation of electron-deficient olefins, such as highly halogenated alkenes, in these reactions can be challenging. researchgate.netnih.gov The electron-withdrawing nature of the halogen atoms deactivates the double bond towards the typical ruthenium or molybdenum catalysts used in olefin metathesis.

While there is no specific literature detailing the olefin metathesis of this compound, studies on the cross-metathesis of other electron-deficient alkenes can provide some expectations. For these reactions to be successful, highly active catalysts and optimized reaction conditions are often necessary. The steric bulk of the pentachlorinated substrate could also pose a significant challenge for the coordination of the metathesis catalyst.

Despite these challenges, the development of more robust and reactive catalysts has expanded the scope of olefin metathesis to include some electron-deficient substrates. For instance, cross-metathesis reactions have been successfully performed with substrates containing acrylate (B77674) or acrylonitrile (B1666552) moieties. sci-hub.se It is conceivable that under forcing conditions or with next-generation catalysts, this compound could potentially undergo cross-metathesis with a suitable olefin partner, leading to the formation of novel halogenated olefinic structures.

Cycloaddition Reactions and Pericyclic Rearrangements

The electron-deficient nature of the double bond in this compound makes it a potentially excellent candidate for participation in cycloaddition reactions, particularly as a dienophile in Diels-Alder reactions or as a dipolarophile in [3+2] cycloadditions. wikipedia.orgwikipedia.org

In the context of Diels-Alder reactions, electron-withdrawing groups on the dienophile generally accelerate the reaction with an electron-rich diene. masterorganicchemistry.com The five chlorine atoms and one fluorine atom in the title compound strongly withdraw electron density from the double bond, which should enhance its reactivity towards a variety of dienes.

More directly analogous are the [3+2] cycloaddition reactions of other trihalomethyl-substituted nitropropenes. For example, 3,3,3-trichloro-1-nitroprop-1-ene and 3,3,3-tribromo-1-nitroprop-1-ene have been shown to react with nitrile N-oxides and nitrones to form five-membered heterocyclic rings. mdpi.comresearchgate.net These reactions proceed with high regioselectivity, which is controlled by the electronic properties of the reactants. Given the structural and electronic similarities, this compound is expected to undergo similar [3+2] cycloaddition reactions.

Table 2: Representative [3+2] Cycloaddition Reactions with Analogous Trihalomethyl-Substituted Alkenes
Halogenated AlkeneDipoleReaction TypeProduct TypeReference
3,3,3-Trichloro-1-nitroprop-1-eneAryl-substituted Nitrile N-oxides[3+2] CycloadditionSubstituted Isoxazolines mdpi.com
3,3,3-Tribromo-1-nitroprop-1-eneDiarylnitrones[3+2] CycloadditionSubstituted Isoxazolidines researchgate.net

Functional Group Interconversions on Halogenated Propene Frameworks

The halogen atoms on the this compound framework present opportunities for functional group interconversions, primarily through nucleophilic substitution reactions. The vinylic chlorine atoms are generally less reactive towards nucleophilic substitution than alkyl chlorides. However, the high degree of electron withdrawal by the other halogens could activate these positions towards nucleophilic attack.

The trichloromethyl group is generally stable, but under certain conditions, it can also undergo reactions. For instance, in some systems, it can be converted to other functional groups. The selective transformation of one type of halogen over another (e.g., chlorine vs. fluorine) would be a significant challenge but could lead to a diverse range of new, highly functionalized building blocks.

Theoretical and Computational Chemistry Approaches for 1,1,3,3,3 Pentachloro 2 Fluoroprop 1 Ene

Quantum Chemical Investigations of Molecular and Electronic Structure

Quantum chemical methods provide a foundational understanding of the intrinsic properties of 1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene, detailing its electronic landscape and structural preferences.

Density Functional Theory (DFT) Applications to Halogenated Systems

Density Functional Theory (DFT) is a cornerstone of computational chemistry for investigating halogenated compounds. However, accurately modeling these systems presents unique challenges. Standard DFT functionals can sometimes struggle to correctly describe the thermochemistry of halogen-containing molecules, leading to errors in calculated formation energies. nih.gov Despite these challenges, DFT is extensively used to predict a wide range of properties, from molecular geometries to electronic structures. nih.govnih.gov

Table 1: Common DFT Functionals for Halogenated Systems

Functional Type Examples Key Characteristics
GGA PBE, BLYP Generalized Gradient Approximation; balances computational cost and accuracy.
meta-GGA M06-2X Includes kinetic energy density for improved accuracy, especially for non-covalent interactions.
Hybrid B3LYP, PBE0 Incorporates a portion of exact Hartree-Fock exchange, often improving accuracy for thermochemistry and barrier heights. rsc.org

This interactive table summarizes DFT functionals commonly employed in the study of halogenated organic molecules.

Conformational Analysis and Isomerism of Polyhalogenated Propenes

Conformational analysis is the study of the different spatial arrangements (conformations) of a molecule that arise from rotation around single bonds. chemistrysteps.com For an alkene like this compound, the key rotation to consider is around the C2-C3 single bond. The presence of bulky chlorine and fluorine atoms leads to significant steric and torsional strain, which dictates the stability of different conformers. chemistrysteps.com

The primary conformations are staggered and eclipsed, which describe the relative positions of substituents on adjacent carbons when viewed down the C-C bond (a Newman projection). libretexts.org

Staggered conformations are more stable (lower in potential energy) because the bulky substituent groups are farther apart, minimizing repulsive steric interactions. chemistrysteps.com

Eclipsed conformations are less stable (higher in potential energy) due to increased steric hindrance and torsional strain from substituents being in closer proximity. chemistrysteps.comyoutube.com

For this compound, the rotation around the C-C bond connecting the CCl₃ group and the C=C double bond would be heavily influenced by the steric repulsion between the chlorine atoms on C3 and the substituents on C1 and C2 (chlorine and fluorine). Computational analysis would be used to calculate the potential energy surface for this rotation, identifying the most stable (lowest energy) conformation.

Analysis of Bonding, Aromaticity, and Hyperconjugation Effects

The electronic structure of this compound is significantly influenced by hyperconjugation. Hyperconjugation is the delocalization of σ-electrons into an adjacent π-system or p-orbital. allen.in In halogenated alkenes, this can manifest as "reverse hyperconjugation," where electron density is delocalized from the π-bond towards the electronegative halogen atoms. adichemistry.com

Computational Modeling of Reaction Pathways and Energetics

Computational modeling is a powerful tool for mapping the potential energy surface of a chemical reaction, allowing for the detailed investigation of reaction mechanisms, transition states, and product selectivity. ethz.charxiv.org

Transition State Characterization and Reaction Barrier Calculations

For any proposed reaction involving this compound, such as addition to the double bond or nucleophilic substitution, computational methods can be used to identify the transition state (TS). The transition state is the highest point on the minimum energy pathway between reactants and products. arxiv.org

The geometry of the TS is optimized, and vibrational frequency calculations are performed to confirm that it is a true first-order saddle point (characterized by one imaginary frequency). The energy difference between the reactants and the transition state is the activation energy or reaction barrier. This value is crucial for determining the reaction rate. nih.gov For example, in a reaction with a nucleophile, DFT calculations could determine the activation barriers for attack at different electrophilic sites on the molecule.

Table 2: Hypothetical Reaction Pathway Energetics

Species Description Relative Energy (kcal/mol)
R Reactants: this compound + Nucleophile 0.0
TS Transition State +15.2

This interactive table illustrates a sample energy profile for a reaction, showing the calculated relative energies of the reactants, transition state, and products.

Prediction of Reaction Selectivity and Mechanism Dominance

By calculating the activation energies for all possible reaction pathways, the dominant mechanism can be predicted. nih.gov

Kinetic Control: The product that forms fastest is the one with the lowest activation energy barrier.

Thermodynamic Control: The most stable product (lowest in energy) will be favored under conditions that allow for equilibrium.

For instance, in an electrophilic addition reaction, computational models can predict whether the electrophile will add to C1 or C2 of the double bond by comparing the activation energies of the two corresponding pathways. This allows for a detailed, atomistic understanding of what drives the reaction toward a specific outcome. chemrxiv.orgmdpi.com

Molecular Dynamics Simulations for Kinetic Studies

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the kinetics of chemical reactions, providing insights into reaction mechanisms at an atomic level. For halogenated olefins such as this compound, these simulations can elucidate thermal decomposition pathways and predict reaction rates under various conditions.

Quantum chemical molecular dynamics (QM/MD) simulations, for instance, have been effectively used to study the oxidative decomposition of similar molecules like 1,3-dichloropropene. researchgate.net In such studies, simulations are typically performed at high temperatures (e.g., 1500 K and 3000 K) to observe the initiation and propagation of the decomposition process within a computationally feasible timeframe. researchgate.net

The primary initiation pathways for the thermal degradation of halogenated propenes often involve the scission of the weakest chemical bond. For chlorinated olefins, this is frequently the carbon-chlorine (C-Cl) bond. researchgate.net MD simulations can track the trajectories of atoms and molecules following such an initiation event, revealing the subsequent formation of radical intermediates and stable products like hydrogen chloride (HCl), carbon monoxide (CO), and water (H₂O). researchgate.net By analyzing numerous simulation trajectories, a statistical understanding of the dominant reaction pathways and the formation of various products can be achieved. researchgate.net

This computational methodology could be directly applied to this compound to:

Determine the initial steps of its thermal decomposition, likely involving C-Cl bond cleavage.

Identify the key radical species that propagate the reaction chain.

Elucidate the complex reaction network leading to the final combustion or pyrolysis products.

Provide data for the development of detailed kinetic models essential for safety assessments and process optimization.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry provides indispensable tools for the prediction of spectroscopic parameters, which is particularly valuable for novel or difficult-to-synthesize compounds like this compound. These theoretical calculations allow for the prediction of various spectra, including rotational, vibrational (infrared and Raman), and nuclear magnetic resonance (NMR) spectra, which are fundamental for molecular identification and structural elucidation.

Theoretical calculations are often used in conjunction with experimental techniques like chirped pulsed Fourier transform microwave spectroscopy to explore the conformational landscape of molecules. nih.gov For flexible molecules, multiple conformers may exist, and computational methods can predict their relative energies and rotational constants. nih.gov This synergy is critical, as large amplitude motions within a molecule can complicate the interpretation of experimental spectra. nih.gov

For this compound, computational methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to:

Optimize the molecular geometry to find its most stable three-dimensional structure.

Calculate vibrational frequencies to predict its infrared and Raman spectra, helping to identify characteristic functional group vibrations.

Determine rotational constants to predict its microwave spectrum, which is unique to its specific structure and isotopic composition.

Predict NMR chemical shifts (¹³C and ¹⁹F) and coupling constants, which are essential for confirming the molecular structure.

The predicted spectra serve as a theoretical benchmark that can guide and validate experimental characterization efforts.

Development of Group Contribution Methods for Property Prediction in Halogenated Olefins

The lack of extensive experimental data for many halogenated olefins necessitates the use of predictive models for estimating their thermophysical properties. researchgate.net Group Contribution Methods (GCM) are a well-established class of property prediction techniques that rely solely on the molecular structure of a compound. researchgate.net The fundamental principle of GCM is that a physical property of a molecule can be calculated by summing the contributions of its individual functional groups. researchgate.net

The general formula for a Group Contribution Method can be expressed as:

f(X) = Σᵢ Nᵢ Cᵢ + wΣⱼ Mⱼ Dⱼ + zΣₖ Oₖ Eₖ researchgate.net

Where:

f(X) is a function of the property X to be predicted.

Nᵢ, Mⱼ, Oₖ are the number of first-order, second-order, and third-order groups in the molecule, respectively.

Cᵢ, Dⱼ, Eₖ are the fitted contributions for each respective group. researchgate.net

Recent research has focused on developing and refining GCMs specifically for fluorine- and chlorine-based olefins to accurately predict key properties needed for industrial applications, such as refrigerants and solvents. researchgate.net These properties include critical temperature (Tc), critical pressure (Pc), normal boiling temperature (Tb), and acentric factor (ω). researchgate.netresearchgate.net Advanced models may also incorporate neural networks to improve prediction accuracy compared to classical approaches. researchgate.net

For a compound like this compound, its properties would be estimated by summing the contributions of its constituent groups. The table below illustrates the types of groups that would be considered in such a model.

Group Type Example Group Structure Description
First-Order>C=C<Represents the carbon-carbon double bond.
First-Order-ClRepresents a chlorine atom.
First-Order-FRepresents a fluorine atom.
Second-Order>C=C(Cl)-A chlorine atom attached to a double-bonded carbon.
Second-Order-C(Cl)₃A carbon atom bonded to three chlorine atoms.

This table is illustrative of the group types used in GCM and does not represent actual contribution values.

The development of these methods is crucial for screening new environmentally-friendly halogenated olefins and for providing the necessary data for process design and simulation in the absence of experimental measurements. researchgate.net

Advanced Spectroscopic Characterization Methodologies for 1,1,3,3,3 Pentachloro 2 Fluoroprop 1 Ene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignments

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures. For 1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene, a multi-pronged NMR approach would be essential for a complete assignment of its atomic connectivity and stereochemistry.

Multi-Nuclear NMR Techniques (e.g., ¹H, ¹³C, ¹⁹F NMR)

A combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy would provide a foundational understanding of the molecule's structure.

¹H NMR: Given the structure of this compound (C₃Cl₅F), there are no hydrogen atoms present. Therefore, a ¹H NMR spectrum would not show any signals, confirming the absence of protons in the molecule.

¹³C NMR: A proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals, corresponding to the three carbon atoms in different chemical environments. The chemical shifts of these carbons would be significantly influenced by the surrounding electronegative halogen atoms (Cl and F).

The carbon of the CCl₃ group would likely appear at the highest frequency (downfield) due to the strong deshielding effect of the three chlorine atoms.

The olefinic carbons, C1 and C2, would have their chemical shifts influenced by both chlorine and fluorine substituents. The carbon atom double-bonded to another carbon and a fluorine (C2) would experience a characteristic splitting pattern in the ¹³C NMR spectrum due to coupling with the ¹⁹F nucleus (¹JCF). The other olefinic carbon (C1), bonded to two chlorine atoms, would also have a distinct chemical shift.

¹⁹F NMR: The ¹⁹F NMR spectrum is anticipated to exhibit a single resonance, as there is only one fluorine atom in the molecule. The chemical shift of this fluorine nucleus would be highly informative about its electronic environment, influenced by the adjacent carbon-carbon double bond and the chlorine atoms. The fluorine signal would likely appear as a singlet, assuming no significant long-range coupling to other nuclei.

Table 1: Predicted NMR Spectroscopic Data for this compound

Nucleus Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz)
¹³C (CCl₃) Downfield Singlet -
¹³C (C=C-Cl₂) Intermediate Singlet -
¹³C (C=C-F) Intermediate Doublet ¹JCF
¹⁹F Characteristic range for vinylic fluorides Singlet -

(Note: Specific chemical shift values cannot be provided without experimental data or high-level computational modeling.)

Advanced NMR Pulse Sequences for Connectivity and Stereochemistry

To definitively establish the connectivity of the atoms, two-dimensional (2D) NMR experiments would be invaluable.

Heteronuclear Single Quantum Coherence (HSQC): While there are no protons, a ¹⁹F-¹³C HSQC experiment could directly correlate the fluorine atom to its attached carbon (C2).

These advanced techniques would provide irrefutable evidence for the proposed structure of this compound.

Integration of Computational Chemistry with NMR Data Interpretation

In the absence of experimental data, computational chemistry serves as a powerful predictive tool. Density Functional Theory (DFT) calculations can be employed to predict the NMR chemical shifts and coupling constants for the molecule. By comparing the computationally predicted spectra with any future experimental data, a high level of confidence in the structural assignment can be achieved. Such calculations can also help in understanding the electronic structure and the factors influencing the observed chemical shifts.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis

Infrared (IR) Spectroscopic Investigations

The IR spectrum of this compound would be characterized by absorption bands corresponding to the stretching and bending vibrations of its various bonds.

C=C Stretch: A characteristic absorption band for the carbon-carbon double bond stretch is expected, likely in the region of 1600-1680 cm⁻¹. The exact position would be influenced by the halogen substituents.

C-F Stretch: A strong absorption band corresponding to the C-F stretching vibration would be a key feature, typically appearing in the 1000-1400 cm⁻¹ region.

C-Cl Stretch: Multiple strong absorption bands for the C-Cl stretching vibrations are anticipated in the fingerprint region, generally between 600 and 800 cm⁻¹.

Table 2: Predicted Key IR Absorption Bands for this compound

Vibrational Mode Predicted Frequency Range (cm⁻¹) Expected Intensity
C=C Stretch 1600 - 1680 Medium
C-F Stretch 1000 - 1400 Strong

Raman Spectroscopic Characterization

Raman spectroscopy, being complementary to IR spectroscopy, would provide further insights into the vibrational modes of the molecule.

C=C Stretch: The C=C stretching vibration is typically a strong and sharp band in the Raman spectrum, providing a clear indication of the alkene functionality.

Symmetric C-Cl₃ Stretch: The symmetric stretching mode of the CCl₃ group is expected to be a strong and polarized band in the Raman spectrum, which can be a highly diagnostic feature.

C-F Stretch: The C-F stretching vibration would also be observable in the Raman spectrum, although its intensity can vary.

The combination of IR and Raman data would allow for a more complete assignment of the vibrational modes of this compound, further solidifying its structural identification.

Table 3: Predicted Key Raman Shifts for this compound

Vibrational Mode Predicted Raman Shift (cm⁻¹) Expected Intensity
C=C Stretch 1600 - 1680 Strong
Symmetric C-Cl₃ Stretch Lower frequency region Strong, Polarized

Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry stands as a pivotal analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns upon ionization. For this compound, this technique would provide invaluable data for its unequivocal identification.

Molecular Weight Determination: The molecular formula of this compound is C₃Cl₅F. lookchem.com The theoretical molecular weight of this compound is 232.296 g/mol . lookchem.com High-resolution mass spectrometry (HRMS) would be capable of confirming this molecular weight with high precision, typically to several decimal places, which aids in confirming the elemental composition. The presence of chlorine isotopes (³⁵Cl and ³⁷Cl) in a roughly 3:1 natural abundance would result in a characteristic isotopic pattern for the molecular ion peak [M]⁺ and any chlorine-containing fragment ions, providing a clear signature for the presence of five chlorine atoms in the molecule.

Fragmentation Analysis: While specific experimental mass spectrometry data for this compound is not readily available in the surveyed scientific literature, a prospective fragmentation analysis can be hypothesized based on the principles of mass spectrometry. Upon electron ionization (EI), the molecule would form a molecular ion [C₃Cl₅F]⁺, which would then undergo fragmentation. The weakest bonds in the structure are likely to cleave first. The carbon-chlorine and carbon-carbon bonds would be susceptible to cleavage.

Key fragmentation pathways would likely involve the loss of chlorine radicals (•Cl) and potentially the trifluoromethyl group (•CF₃) or other chlorinated fragments. The relative abundance of the resulting fragment ions in the mass spectrum would provide a unique fingerprint for the compound's structure.

A summary of the key molecular and ionic properties for mass spectrometric analysis is presented in the interactive table below.

PropertyValue
Molecular Formula C₃Cl₅F
Theoretical Molecular Weight 232.296 g/mol
Exact Mass 231.839717 u
Primary Ionization Product [C₃Cl₅F]⁺ (Molecular Ion)
Anticipated Isotopic Peaks M, M+2, M+4, M+6, M+8, M+10
Potential Neutral Losses Cl, CCl₃, CCl₂, F

Note: The fragmentation data is predictive and not based on published experimental results for this specific compound.

X-ray Diffraction Studies for Solid-State Structural Elucidation

For this compound, a successful single-crystal X-ray diffraction study would unequivocally determine its molecular structure. It would confirm the connectivity of the atoms, the geometry around the C=C double bond, and the torsional angles of the pentachloroethyl group relative to the fluorinated vinyl group.

As of the latest literature search, there are no published crystallographic data or X-ray diffraction studies available for this compound. Therefore, experimental details regarding its crystal system, space group, and unit cell dimensions are not known.

Should crystalline material of sufficient quality become available, the following parameters would be determined through X-ray diffraction analysis.

Crystallographic ParameterValue
Crystal System Not Determined
Space Group Not Determined
Unit Cell Dimensions a = ? Å, b = ? Å, c = ? Å
α = ? °, β = ? °, γ = ? °
Volume (V) ? ų
Molecules per Unit Cell (Z) ?
Calculated Density ? g/cm³

Note: This table represents the type of data that would be obtained from an X-ray diffraction study; the values are currently unknown.

Environmental Transformation and Degradation Pathways of Polyhalogenated Propenes

Hydrolytic Stability and Degradation in Aqueous Environments

Detailed experimental studies on the hydrolytic stability of 1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene are not available in the current scientific literature. However, the stability of the C=C double bond and the strength of the carbon-halogen bonds suggest that hydrolysis under typical environmental pH and temperature conditions (pH 5-9, T < 25°C) is likely to be a very slow process. Halogenated alkenes are generally resistant to neutral hydrolysis. Abiotic degradation in aqueous environments is therefore expected to be a minor loss pathway compared to atmospheric photooxidation.

Biotransformation and Microbial Degradation Studies

There is a lack of specific research on the biotransformation and microbial degradation of this compound. Generally, highly halogenated and unsaturated compounds are recalcitrant to microbial attack. The high degree of chlorination can make the molecule toxic to microorganisms and render the double bond less susceptible to enzymatic action.

Environmental Transport and Partitioning Modeling

Predicting the environmental transport and partitioning of a chemical requires key physical and chemical property data, which are largely unavailable for this compound. Essential parameters for environmental models, such as fugacity models, include vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).

Fugacity models are used to predict how a chemical will partition between different environmental compartments (air, water, soil, sediment, biota). While specific experimental data is lacking, some properties can be estimated.

PropertyEstimated ValueImplication for Environmental Partitioning
Molecular Weight232.296 g/molInfluences diffusion and transport rates.
Octanol-Water Partition Coefficient (XLogP3)3.7This calculated value suggests the compound is lipophilic and has a tendency to sorb to organic carbon in soil and sediment, and to bioaccumulate in organisms.
Vapor PressureData Not AvailableExpected to be relatively volatile due to its low molecular weight and lack of hydrogen bonding capability, leading to partitioning into the atmosphere.
Water SolubilityData Not AvailableExpected to be low based on its halogenated structure and lipophilicity, limiting its concentration in the aqueous phase.

Based on its expected properties (relatively high vapor pressure, low water solubility, and a calculated XLogP3 of 3.7), if released to the environment, this compound would predominantly partition to the atmosphere. From the air, it would be subject to long-range transport until it is degraded by OH radicals. Due to its lipophilicity, any portion of the compound that enters water bodies would tend to adsorb to suspended organic matter and sediment or potentially bioaccumulate in aquatic organisms. Its potential to leach into groundwater would depend on its sorption to soil organic carbon (Koc), which is also unknown but expected to be moderate to high.

Applications of 1,1,3,3,3 Pentachloro 2 Fluoroprop 1 Ene in Chemical Synthesis

Utilization as a Synthetic Building Block for Organic Compounds

Halogenated alkenes are versatile building blocks in organic synthesis due to the presence of multiple reactive sites. The double bond and the carbon-halogen bonds in 1,1,3,3,3-pentachloro-2-fluoroprop-1-ene could theoretically allow for a variety of transformations.

The carbon-carbon double bond can potentially undergo addition reactions, allowing for the introduction of various functional groups. The numerous chlorine atoms and the fluorine atom can act as leaving groups in nucleophilic substitution reactions or participate in metal-catalyzed cross-coupling reactions. These characteristics suggest that this compound could serve as a precursor to a wide range of organic molecules. However, specific examples of its use in this capacity are not documented in available literature.

Table 1: Potential Reactions of this compound as a Synthetic Building Block

Reaction TypePotential ReagentsPotential Products
Nucleophilic SubstitutionAmines, Alkoxides, ThiolatesSubstituted fluoro- and chloro- propenes
Cross-Coupling ReactionsOrganometallic reagents (e.g., Grignard, organocuprates)Alkylated or arylated propenes
Addition ReactionsHalogens, Hydrogen halidesSaturated polychlorofluoropropanes
Cycloaddition ReactionsDienes, DipolesCyclic and heterocyclic compounds

Precursor in the Synthesis of Novel Organofluorine and Organochlorine Molecules

The presence of both fluorine and chlorine atoms in this compound makes it a potential precursor for the synthesis of new organofluorine and organochlorine compounds. The selective replacement of chlorine atoms in the presence of the more inert carbon-fluorine bond, or vice versa under specific conditions, could lead to a diverse array of halogenated molecules.

These novel molecules could find applications in various fields, including pharmaceuticals, agrochemicals, and materials science, where the unique properties imparted by fluorine and chlorine are often desirable. For instance, the introduction of fluorine can enhance metabolic stability and binding affinity in bioactive molecules. While this potential exists, there are no specific, publicly available studies demonstrating the use of this compound for this purpose.

Role in the Creation of Advanced Materials and Functional Molecules

Fluorinated and chlorinated polymers are known for their unique properties, such as thermal stability, chemical resistance, and low surface energy. Theoretically, this compound could be explored as a monomer or co-monomer in polymerization reactions to create novel polymers with specific functionalities.

The high halogen content of the molecule suggests that resulting materials could exhibit flame-retardant properties. Furthermore, the presence of the C-F bond could impart hydrophobicity and other desirable surface properties. However, there is no available research to confirm the polymerization of this specific compound or the properties of any resulting materials.

Intermediate in the Production of Specific Chemical Classes

Highly halogenated short-chain hydrocarbons often serve as intermediates in the synthesis of other chemicals. For example, they can be precursors to refrigerants, blowing agents, and monomers for fluoropolymers. While related compounds like other chlorofluoropropenes are used in such applications, the specific role of this compound as an intermediate is not well-documented. Its chemical structure suggests it could potentially be converted into other valuable chemical entities through processes like dehalogenation, fluorination, or hydrolysis, but specific industrial applications have not been identified in the available literature.

Future Research Directions and Emerging Paradigms in Perhalogenated Propene Chemistry

Development of Sustainable and Green Synthetic Methodologies

The chemical industry's increasing focus on environmental responsibility is driving a paradigm shift in the synthesis of perhalogenated propenes, including 1,1,3,3,3-Pentachloro-2-fluoroprop-1-ene. Traditional methods often rely on harsh conditions and hazardous reagents, prompting the exploration of more sustainable alternatives. Key areas of future research will include:

Catalytic Innovations: A significant thrust will be the development of highly efficient and selective catalysts that can operate under milder reaction conditions. This includes the design of novel transition metal complexes and organocatalysts to minimize energy consumption and waste generation. For instance, advancements in photocatalysis offer the potential for light-driven, room-temperature syntheses, significantly reducing the carbon footprint of these processes. Visible-light-mediated approaches are emerging as a powerful tool in organic synthesis, offering green and efficient pathways for various transformations, including halogenations.

Biocatalysis: The use of enzymes, or biocatalysis, presents a compelling green alternative for the synthesis of halogenated compounds. Flavin-dependent halogenases, for example, are being explored for their ability to catalyze selective halogenation reactions under ambient conditions. Future work will focus on enzyme engineering and directed evolution to create robust biocatalysts with tailored substrate specificities for the synthesis of complex perhalogenated propenes.

Alternative Solvents and Reaction Media: The replacement of volatile and often toxic organic solvents is a cornerstone of green chemistry. Research into the use of ionic liquids, supercritical fluids, and even water as reaction media for the synthesis of perhalogenated propenes is expected to intensify. These alternative solvents can offer improved reaction rates, easier product separation, and a significantly reduced environmental impact.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique electronic properties of perhalogenated propenes, imparted by the dense arrangement of halogen atoms, make them fertile ground for discovering novel chemical reactions. Future research will aim to move beyond well-established reaction pathways to uncover unprecedented transformations.

Cycloaddition Reactions: While some cycloaddition reactions of halogenated propenes are known, a systematic exploration of their participation in a wider range of [m+n] cycloadditions is warranted. The highly electron-deficient nature of the double bond in compounds like this compound suggests the potential for unique reactivity with various dienes and dipolarophiles, leading to the synthesis of novel and complex cyclic structures.

Nucleophilic and Radical Reactions: A deeper investigation into the nucleophilic substitution and radical addition reactions of perhalogenated propenes is crucial. The interplay of multiple halogen substituents can lead to unexpected regioselectivity and stereoselectivity. Understanding and controlling these reactions will enable the synthesis of a diverse array of functionalized halogenated molecules with potential applications in materials science and medicinal chemistry. For example, the high reactivity of these compounds towards free radicals could be harnessed for controlled polymerization processes.

C-F and C-Cl Bond Activation: The selective activation and functionalization of the strong carbon-fluorine and carbon-chlorine bonds in perhalogenated propenes represent a significant but rewarding challenge. The development of catalytic systems capable of cleaving these bonds under mild conditions would open up entirely new avenues for the synthesis of partially halogenated and non-halogenated derivatives, greatly expanding the synthetic utility of these compounds.

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

The confluence of computational chemistry and artificial intelligence (AI) is set to revolutionize the study of perhalogenated propenes. Machine learning (ML) algorithms, trained on vast datasets of chemical reactions, can predict the outcomes of unknown reactions with increasing accuracy.

Predictive Modeling: AI-driven platforms can be developed to predict the reactivity, regioselectivity, and stereoselectivity of reactions involving perhalogenated propenes. By analyzing molecular descriptors and known reaction data, these models can guide experimental design, saving time and resources. For instance, AI can predict the most likely site of nucleophilic attack or radical addition on a complex perhalogenated propene.

De Novo Design: Beyond predicting the outcomes of known reaction types, AI can be employed for the de novo design of novel perhalogenated compounds with desired properties. By correlating structural features with specific functionalities, machine learning models can propose new molecular architectures for targeted applications, such as next-generation refrigerants, flame retardants, or pharmaceutical intermediates.

Reaction Optimization: Machine learning algorithms can also be used to optimize reaction conditions, such as temperature, pressure, catalyst loading, and solvent choice, to maximize yield and minimize by-product formation. This data-driven approach to process optimization is a key component of sustainable chemical manufacturing.

Advanced In-Situ Monitoring Techniques for Mechanistic Elucidation

A fundamental understanding of reaction mechanisms is paramount for controlling chemical transformations and designing more efficient synthetic routes. The development and application of advanced in-situ monitoring techniques will provide unprecedented insights into the transient intermediates and transition states involved in the reactions of perhalogenated propenes.

Operando Spectroscopy: Techniques such as operando infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy allow for the real-time observation of reacting species under actual process conditions. This provides a direct window into the reaction mechanism, enabling the identification of short-lived intermediates that are often missed by traditional analytical methods.

Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods will play an increasingly important role in elucidating reaction pathways. By modeling the energies of reactants, intermediates, transition states, and products, computational chemistry can provide a detailed picture of the reaction mechanism at the molecular level. These theoretical predictions, when combined with experimental data from in-situ monitoring, offer a powerful synergistic approach to mechanistic elucidation.

TechniqueInformation Gained
Operando IR/RamanVibrational modes of functional groups, identification of intermediates
Operando NMRStructural information of species in solution, reaction kinetics
DFT CalculationsReaction energy profiles, transition state geometries

Design of Next-Generation Halogenated Compounds for Specific Applications

The unique properties of perhalogenated propenes make them valuable building blocks for the design of next-generation materials and functional molecules. Future research will focus on the rational design of these compounds to meet the demands of specific high-tech applications.

Advanced Polymers and Materials: The incorporation of perhalogenated propenes into polymer backbones can impart desirable properties such as thermal stability, chemical resistance, and flame retardancy. Future efforts will focus on designing monomers that can be polymerized to create advanced materials for use in extreme environments, such as in the aerospace and electronics industries.

Bioactive Molecules: While perhalogenated compounds have traditionally been associated with environmental concerns, their unique properties can also be harnessed for beneficial applications in medicine and agriculture. The strategic introduction of fluorine and chlorine atoms can modulate the biological activity and pharmacokinetic properties of drug candidates. The design of novel perhalogenated propenes as synthons for the preparation of complex bioactive molecules is a promising area of future research.

Functional Fluids: The thermophysical properties of perhalogenated compounds make them suitable for use as heat-transfer fluids, dielectric coolants, and lubricants. The design of next-generation functional fluids with optimized performance characteristics and improved environmental profiles will be a key research focus. This includes the development of compounds with low global warming potential and zero ozone depletion potential.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.